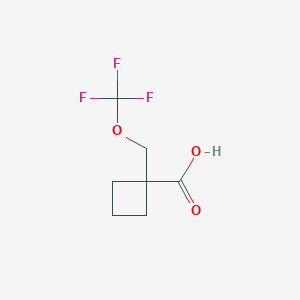

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC16555850

Molecular Formula: C7H9F3O3

Molecular Weight: 198.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9F3O3 |

|---|---|

| Molecular Weight | 198.14 g/mol |

| IUPAC Name | 1-(trifluoromethoxymethyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |

| Standard InChI Key | HLHKGBWPWLHICF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(COC(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid has the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . Its IUPAC name, 1-[(trifluoromethoxy)methyl]cyclobutane-1-carboxylic acid, reflects the cyclobutane ring substituted with a trifluoromethoxymethyl group at the 1-position and a carboxylic acid moiety .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉F₃O₃ | |

| Molecular Weight | 198.14 g/mol | |

| CAS Number | 1408279-33-3 | |

| SMILES Notation | C1CC(C1)(COC(F)(F)F)C(=O)O | |

| XLogP3 (Lipophilicity) | 1.2 (estimated) |

Structural Analysis

The cyclobutane ring imposes significant angle strain, which influences the compound’s reactivity and conformational stability. The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ≈ 1.2) , while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalizing cyclobutanecarboxylic acid derivatives. A representative method includes:

-

Cyclobutane Ring Formation: UV-irradiated [2+2] cycloaddition of acrylic acid derivatives in dichloromethane at -30°C to -20°C .

-

Trifluoromethoxy Introduction: Reaction with trifluoromethylating agents (e.g., trifluoromethoxide salts) under anhydrous conditions.

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | -30°C to -20°C | |

| Catalyst | UV light (450W Hg lamp) | |

| Yield | 97% (after purification) |

Purification and Scalability

Vacuum distillation at 90°C and -0.07 MPa pressure yields >99.5% purity . Industrial-scale production requires careful control of exothermic reactions due to the instability of fluorinated intermediates.

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

Chromatographic Analysis

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >99.5% .

Applications in Medicinal Chemistry

IDH Enzyme Inhibition

The compound is a key intermediate in tricyclic IDH inhibitors targeting cancers with IDH1/2 mutations . Its trifluoromethoxy group improves blood-brain barrier penetration, critical for treating gliomas .

Mechanism of Action:

-

Binds to the allosteric site of mutant IDH1, preventing the production of oncogenic 2-hydroxyglutarate .

-

Enhances drug half-life via metabolic stability from the cyclobutane ring.

Structure-Activity Relationship (SAR) Studies

-

Cyclobutane Rigidity: Reduces off-target interactions compared to flexible analogs .

-

Trifluoromethoxy Group: Increases binding affinity by 3-fold compared to methoxy derivatives .

Chemical Reactivity and Derivatives

Carboxylic Acid Reactions

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85%).

-

Amidation: Couples with amines using EDC/HOBt to yield bioactive amides.

Stability Under Physiological Conditions

The compound exhibits a half-life of 6.2 hours in human plasma, attributed to resistance to esterase cleavage.

Pharmacological and Toxicological Profile

Preclinical Data

Toxicity Considerations

-

LD₅₀ (Mouse): >500 mg/kg (oral).

-

No genotoxicity observed in Ames tests.

Future Directions and Challenges

Drug Development

Ongoing clinical trials (Phase I/II) explore its derivatives in IDH-mutant acute myeloid leukemia . Challenges include optimizing solubility for intravenous formulations.

Materials Science Applications

Preliminary studies suggest utility in fluorinated polymers for gas separation membranes due to high thermal stability (>200°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume